N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6/c1-19-12-10(17-18-19)11(15-7-16-12)14-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGQJDPTZNFYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications . For instance, the Dimroth rearrangement is often employed in the synthesis of condensed pyrimidines, which involves the isomerization of heterocycles through ring opening and closure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as nitration, reduction, and cyclization, with careful control of reaction conditions to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Structural Features
The compound features a triazolo-pyrimidine core which is known for its pharmacological versatility. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine against various pathogens.
Case Study: Antitubercular Activity
A study evaluated the compound's efficacy against Mycobacterium tuberculosis. The results indicated that derivatives of similar structural frameworks exhibited promising activity with IC50 values ranging from 1.35 to 2.18 µM for potent analogs. Although specific testing on this compound is limited, its structural similarities suggest it may possess comparable efficacy.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. The mechanism of action often involves the inhibition of key enzymes associated with tumor growth.
Case Study: Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in anticancer therapies.
Other Potential Applications
This compound has been explored for other biological activities, including:
- Anti-inflammatory Effects : Certain derivatives have shown anti-inflammatory properties in preliminary studies.
- GPCR Modulation : The compound may serve as an allosteric modulator for G protein-coupled receptors (GPCRs), a promising area for drug development targeting central nervous system disorders .
Data Summary
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the triazolo-pyrimidine core.
- Functionalization through nucleophilic substitution reactions.
- Purification and characterization using techniques like NMR and mass spectrometry.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to induce apoptosis is associated with the activation of caspases and the modulation of pro- and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 2,2’-((5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl)bis(ethan-1-ol)
Uniqueness
N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Biological Activity
N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines and features a unique structure that includes a triazole ring fused to a pyrimidine core, with a 4-chlorobenzyl substituent and a methyl group at the 3-position of the triazole. Its molecular formula is C₁₃H₁₄ClN₇.
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor of various enzymes and receptors. Notably, it has shown promising activity against myeloperoxidase , an enzyme involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory conditions .
Additionally, derivatives of this compound have been explored for their ability to inhibit USP28 (Ubiquitin Specific Peptidase 28) , which plays a crucial role in cancer therapy by modulating protein degradation pathways .
Anticancer Activity
The compound has been studied for its antiproliferative effects against several cancer cell lines. For instance, structural analogs have demonstrated significant cytotoxicity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells . The mechanism of action appears to involve disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A study highlighted several compounds with varying substituents that exhibited enhanced biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(benzyloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | Benzyloxy group | Myeloperoxidase inhibition |
| 7-(fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | Fluorobenzyl group | Potential anticancer activity |
| 7-(chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | Chlorobenzyl group | Enzyme inhibition |
These compounds demonstrate how specific substitutions can alter both the chemical reactivity and biological profile of triazolopyrimidine derivatives .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Common methods include:
- Formation of the Triazole Ring : Utilizing azides and alkynes in a click chemistry approach.
- Pyrimidine Fusion : Employing cyclization techniques to fuse the triazole with the pyrimidine structure.
- Substitution Reactions : Introducing the chlorobenzyl group through electrophilic aromatic substitution or other coupling reactions.
These synthetic approaches allow for the exploration of various derivatives with enhanced biological properties .
Case Study 1: Anti-inflammatory Potential
In one study focused on inflammatory diseases, this compound was tested for its effects on myeloperoxidase activity. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
Another research effort evaluated the antiproliferative effects of this compound against various cancer cell lines. The findings showed that certain derivatives exhibited IC50 values in the low nanomolar range against HeLa cells, indicating potent anticancer activity. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways and arrested the cell cycle at G2/M phase .
Q & A
Q. What synthetic routes are recommended for synthesizing N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-chlorobenzylamine with pre-functionalized triazolo-pyrimidine precursors. Key steps include:
- Huisgen 1,3-dipolar cycloaddition to form the triazole ring, followed by methylation at the N3 position .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates.
- Temperature control : Reactions typically proceed at 80–100°C, with microwave-assisted synthesis reducing time and improving yields (e.g., from 61% to 89% in related compounds) .
- Yield Optimization : Catalytic amounts of Cu(I) or Ru(II) can accelerate cyclization, while stoichiometric base (e.g., K₂CO₃) ensures deprotonation of intermediates .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Use deuterated DMSO to confirm substitution patterns (e.g., methyl group at N3 and chlorobenzyl attachment at N7). Key signals include aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 3.1–3.5 ppm) .
- X-ray crystallography : Resolve crystal structures to validate bond angles and spatial arrangement, as demonstrated for related triazolo-pyrimidines .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 316.08) and purity (>95%) .
Advanced Research Questions
Q. What methodologies assess binding affinity to cannabinoid (CB2) receptors, and how can discrepancies between in vitro and cellular assays be addressed?
- Methodological Answer :
- Radioligand displacement assays : Use [³H]-CP55,940 as a competitive ligand in membrane preparations to measure IC₅₀ values. Reported Ki values for similar triazolo-pyrimidines range from 10–100 nM .
- Cellular cAMP assays : Monitor CB2-mediated inhibition of forskolin-induced cAMP production in CHO-K1 cells .
- Addressing discrepancies :
- Membrane permeability : Add detergents (e.g., CHAPS) to improve compound solubility.
- Off-target effects : Validate selectivity via counter-screening against CB1 and adenosine receptors .
Q. How can derivatives of this compound be designed to enhance selectivity for adenosine receptor subtypes (e.g., A2A vs. A2B)?
- Methodological Answer :
- Structural modifications :
- Chlorobenzyl substitution : Replace 4-chlorobenzyl with bulkier groups (e.g., 3,4-dichlorophenyl) to sterically block A2B binding pockets .
- Triazole ring functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the C5 position to modulate hydrogen bonding with A2A residues .
- In silico docking : Use AutoDock Vina to predict binding poses against A2A (PDB: 3REY) and A2B (PDB: 5MZJ) crystal structures .
Q. How should researchers resolve discrepancies in antiplatelet activity between in vitro and in vivo models?
- Methodological Answer :
- Experimental variables to prioritize :
| Variable | In Vitro Model | In Vivo Model |
|---|---|---|
| Metabolism | Liver microsomes (CYP3A4/2D6 stability) | Pharmacokinetic profiling (T₁/₂, Cmax) |
| Bioavailability | N/A | Plasma protein binding (% unbound) |
| Off-target effects | Counter-screening (e.g., COX-1/2 inhibition) | Histopathology (bleeding risk) |
- Case study : Adjust dosing regimens if in vitro IC₅₀ (e.g., 1.2 µM) does not translate to in vivo efficacy due to rapid clearance .
Data Contradiction Analysis
Q. How to interpret conflicting reports on this compound’s dual activity as a CB2 agonist and adenosine receptor antagonist?
- Methodological Answer :
- Dose-dependent effects : Perform concentration-response curves (0.1–100 µM) to identify biphasic behavior.
- Receptor crosstalk : Use siRNA knockdowns to isolate CB2 vs. adenosine signaling pathways in primary cells .
- Structural analogs : Compare with vipadenant (A2A antagonist) to identify shared pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
